1,3-Diphenylurea

Description

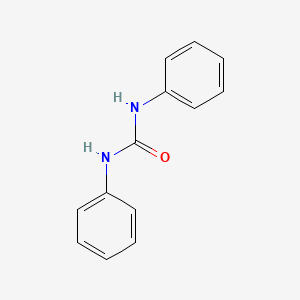

This compound is a member of the class of phenylureas that is urea in which one of the hydrogens of each amino group is replaced by a phenyl group. It is present in coconut milk (Cocos nucifera). It has a role as a plant metabolite and a cytokinin.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-diphenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEHVDNNLFDJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025183 | |

| Record name | 1,3-Diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-diphenylurea is an off-white powder. (NTP, 1992), Pellets or Large Crystals, Colorless solid; [HSDB] Off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

504 °F at 760 mmHg (Decomposes) (NTP, 1992), 260 °C (DECOMPOSE) | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SPARINGLY SOL IN WATER (0.15 G/L); SAPRINGLY SOL IN ALCOHOL, ACETONE, CHLOROFORM ; MODERATELY SOL IN PYRIDINE (69.0 G/L)., SOL IN ACETIC ACID, ETHER; INSOL IN BENZENE, 0.15 mg/mL | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.239 (NTP, 1992) - Denser than water; will sink, 1.239 | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RHOMBIC BIPYRAMIDAL PRISMS FROM ALCOHOL, ORTHORHOMBIC PRISMS FROM ALCOHOL, COLORLESS PRISMS | |

CAS No. |

102-07-8; 26763-63-3, 102-07-8 | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Diphenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-diphenylurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Diphenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94YD8RMX5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

460 °F (NTP, 1992), 238 °C, 239 - 240 °C | |

| Record name | 1,3-DIPHENYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20289 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Diphenylurea from Urea and Aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenylurea, also known as carbanilide, is a versatile organic compound with significant applications in various fields, including the pharmaceutical and polymer industries.[1] In drug development, it serves as a crucial intermediate in the synthesis of various therapeutic agents, including anti-cancer drugs.[1][2] Its derivatives have also been identified as novel endocytosis inhibitors with broad-spectrum antiviral activity.[3] This technical guide provides a comprehensive overview of the synthesis of this compound from the readily available precursors, urea and aniline. It details the underlying reaction mechanism, presents various experimental protocols with comparative data, and outlines purification techniques.

Reaction Mechanism

The synthesis of this compound from urea and aniline is generally understood to proceed through a two-step mechanism. The initial reaction involves the thermal decomposition of urea to form isocyanic acid and ammonia. The highly reactive isocyanic acid then reacts with an aniline molecule to produce 1-phenylurea as an intermediate. Subsequently, the 1-phenylurea intermediate reacts with a second molecule of aniline, eliminating ammonia, to yield the final product, this compound.[4]

The overall reaction can be summarized as follows:

Step 1: Formation of 1-Phenylurea

-

Urea decomposes upon heating to form isocyanic acid and ammonia.

-

Isocyanic acid reacts with aniline to produce 1-phenylurea.

Step 2: Formation of this compound

-

1-Phenylurea reacts with another molecule of aniline to form this compound and ammonia.

The reaction can be influenced by catalysts and reaction conditions, which can affect the yield and purity of the final product.

Caption: Reaction pathway for the synthesis of this compound from urea and aniline.

Experimental Protocols

Several methods for the synthesis of this compound from urea and aniline have been reported, each with its own set of advantages and disadvantages. The choice of method often depends on the desired yield, purity, and scale of the reaction.

Method 1: Aqueous Synthesis using Aniline Hydrochloride

This method utilizes aniline hydrochloride and urea in an aqueous solution. The reaction produces both 1-phenylurea and this compound, which are then separated based on their differential solubility in hot water.

Procedure:

-

Dissolve aniline hydrochloride and urea in warm water.

-

Heat the solution under reflux for approximately 90 minutes. Crystals of this compound typically start to appear after 30-40 minutes.

-

Filter the hot solution to isolate the crude this compound, which is insoluble in boiling water.

-

Wash the collected solid with hot water.

-

Cool the filtrate to crystallize 1-phenylurea.

-

The crude this compound can be further purified by recrystallization from ethanol.

Method 2: Synthesis in Glacial Acetic Acid

This method involves heating aniline and urea in glacial acetic acid and is reported to produce high yields of N,N'-diphenylurea.

Procedure:

-

Heat a mixture of 2 moles of aniline and 1 mole of urea in glacial acetic acid.

-

Further details on reaction time and purification were not specified in the initial source.

Method 3: Direct Reaction under Reduced Pressure

A patented method describes the direct reaction of urea and aniline under elevated temperature and reduced pressure, which helps to remove the ammonia byproduct and drive the reaction to completion.

Procedure:

-

Charge a reaction kettle with urea and aniline in a molar ratio of 1:3 to 1:8.

-

Heat the mixture to 160-180 °C under a vacuum of 30-250 mmHg for 2-8 hours.

-

After the reaction is complete, evaporate the excess aniline.

-

Wash the residual crude product with alcohol and filter to obtain white crystalline this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited experimental protocols.

Table 1: Reactant Quantities and Ratios

| Method | Urea | Aniline/Aniline HCl | Solvent | Molar Ratio (Urea:Aniline) | Reference |

| 1 | 6 g | 12 g (Aniline HCl) | 50 mL Water | 1:0.93 (approx.) | |

| 2 | 1 mol | 2 mol | Glacial Acetic Acid | 1:2 | |

| 3 | 1 mol | 3-8 mol | None | 1:3 to 1:8 |

Table 2: Reaction Conditions and Yields

| Method | Temperature | Time | Pressure | Yield of this compound | Reference |

| 1 | Boiling (Water) | 90 min | Atmospheric | 1-1.5 g (from 6g urea) | |

| 2 | Heating | Not Specified | Atmospheric | High | |

| 3 | 160-180 °C | 2-8 h | 30-250 mmHg | Up to 98.6% |

Table 3: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H12N2O | |

| Molecular Weight | 212.25 g/mol | |

| Appearance | White to off-white crystals | |

| Melting Point | 237-240 °C | |

| Boiling Point | 261-263 °C |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for this compound synthesis.

Purification

The crude this compound obtained from the reaction can be purified by several methods. A common and effective method is recrystallization.

-

Recrystallization from Ethanol: The crude product can be dissolved in hot ethanol and then allowed to cool slowly. The purified this compound will crystallize out, leaving impurities in the solution.

-

Washing with Hot Water: In the aqueous synthesis method, washing the crude product with hot water is an effective way to remove unreacted starting materials and the more soluble 1-phenylurea byproduct.

-

Alcohol Washing: For the direct reaction method, washing the crude product with an alcohol such as methanol or ethanol is used to remove excess aniline and other impurities.

Applications in Drug Development

This compound and its derivatives are of significant interest to the pharmaceutical industry. They serve as key building blocks for the synthesis of a variety of biologically active molecules.

-

Anti-cancer Agents: These compounds are utilized in the development of anti-cancer drugs, often acting as inhibitors of specific enzymes involved in cancer cell proliferation.

-

Antiviral Activity: Derivatives of this compound have been shown to act as endocytosis inhibitors, which can block the entry of viruses such as SARS-CoV-2 and influenza A into host cells.

-

Enzyme Inhibition: The urea moiety can form key hydrogen bonds with biological targets, making these compounds effective enzyme inhibitors. For instance, some derivatives have been shown to inhibit α-glucosidase, which is relevant in the management of type II diabetes.

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions and purification methods may be necessary to achieve the desired purity and yield.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery of new this compound appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

chemical properties of 1,3-Diphenylurea

An In-depth Technical Guide on the Core Chemical Properties of 1,3-Diphenylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DPU), also known as carbanilide, is a symmetrical aromatic urea derivative with significant applications across various scientific disciplines. Its molecular structure, featuring a central urea moiety flanked by two phenyl groups, imparts a unique combination of properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] In the pharmaceutical realm, it serves as a precursor for various therapeutic agents, including potential anti-cancer drugs and α-glucosidase inhibitors.[2][3] This document provides a comprehensive overview of the core , including its physicochemical characteristics, synthesis, reactivity, and relevant experimental protocols. Quantitative data are summarized in tabular format for ease of reference, and key processes are visualized through structured diagrams.

Chemical Identity

-

IUPAC Name: this compound[4]

-

Synonyms: N,N'-Diphenylurea, Carbanilide, DPU[1]

-

CAS Number: 102-07-8

-

Molecular Formula: C₁₃H₁₂N₂O

-

Molecular Weight: 212.25 g/mol

-

Appearance: White to off-white crystalline solid or powder.

Physicochemical Properties

The physical and are crucial for its handling, application, and synthesis. These properties are summarized in the tables below.

Data Presentation

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Melting Point | 237 - 241 °C | |

| Boiling Point | 262 °C (decomposes) | |

| Density | 1.239 - 1.320 g/cm³ | |

| pKa (Predicted) | 14.15 ± 0.70 | |

| LogP | 2.97 - 3.00 | |

| Crystal System | Orthorhombic |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Insoluble / Sparingly soluble (<0.1 mg/mL) | |

| Ethanol | Moderately soluble | |

| Methanol | Soluble / Moderately soluble | |

| DMSO | Soluble (~30 mg/mL) | |

| Dimethylformamide | Soluble (~30 mg/mL) | |

| Pyridine | Soluble (50 mg/mL) | |

| Acetone | Soluble (used for spill cleanup) | |

| Aqueous Buffers | Sparingly soluble (requires pre-dissolving in DMSO) |

Table 3: Spectroscopic Data for this compound

| Technique | Key Data | References |

| ¹H NMR (DMSO-d₆) | δ 8.65 (s, 2H, NH), 7.45 (d, 4H), 7.28 (t, 4H), 6.96 (t, 2H) | |

| ¹³C NMR (DMSO-d₆) | δ 153.0, 140.2, 129.3, 122.3, 118.7 | |

| UV/Vis (λmax) | 257 nm | |

| Infrared (IR) | Key bands correspond to N-H and C=O stretching |

Reactivity and Stability

-

Amide Reactivity: As an amide, this compound is a very weak base. It can react with strong bases to form salts and can be converted to the corresponding nitrile upon reaction with dehydrating agents.

-

Thermal Decomposition: At elevated temperatures (>350 °C), this compound decomposes to produce phenyl isocyanate and aniline. The reactive phenyl isocyanate can undergo several secondary reactions, including hydrolysis, alcoholysis, or self-polymerization.

-

Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents. It should be stored in a dry, room-temperature environment, and some sources recommend refrigeration.

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Synthesis, in vitro and in silico study of novel this compound derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbanilide | C13H12N2O | CID 7595 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Diphenylurea (CAS 102-07-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Diphenylurea (CAS 102-07-8), a versatile organic compound with significant applications in pharmaceuticals, agriculture, and material science. This document outlines its physicochemical properties, synthesis methodologies, and diverse biological activities, presenting key data in a structured format for researchers and drug development professionals.

Physicochemical Properties

This compound, also known as Carbanilide, is a white to off-white crystalline solid.[1][2] Its core structure consists of a urea moiety with a phenyl group attached to each nitrogen atom.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 102-07-8 | [1][3] |

| Molecular Formula | C₁₃H₁₂N₂O | |

| Molecular Weight | 212.25 g/mol | |

| Melting Point | 237 - 241 °C | |

| Boiling Point | 261 - 263 °C (decomposes) | |

| Density | 1.239 g/cm³ | |

| Water Solubility | < 0.1 mg/mL at 18 °C | |

| LogP | 3.00 |

Solubility Profile:

This compound is sparingly soluble in water and aqueous buffers. For aqueous applications, it is recommended to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then dilute with the aqueous buffer of choice. It is moderately soluble in organic solvents such as ethanol, methanol, and pyridine. The solubility in DMSO and DMF is approximately 30 mg/mL.

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported, offering flexibility in reagent choice and reaction conditions.

Synthesis from Aniline and Urea

A common and straightforward method involves the reaction of aniline with urea.

Experimental Protocol:

-

Dissolve 12 g of aniline hydrochloride and 6 g of urea in 50 mL of warm water.

-

Filter the solution and transfer the clear filtrate to a 250 mL flask equipped with a reflux condenser.

-

Boil the mixture under reflux for 90 minutes. Crystals of this compound will typically start to appear after 30-40 minutes.

-

After 90 minutes, quickly filter the hot solution through a preheated Büchner funnel.

-

Wash the collected crystals twice with hot water.

-

The crude product can be purified by recrystallization from ethanol.

Yield: 1-1.5 g. Melting Point of Purified Product: 237 °C.

Synthesis from Aniline and Triphosgene

This method provides high yield and purity.

Experimental Protocol:

-

In a 100 mL reaction tube, combine 0.93 g of aniline and 1.08 g of triphosgene.

-

Add 25 mL of acetonitrile and place the tube in an ice bath (0-5 °C).

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete in about 1 hour.

-

Add 0.09 g of ETS-10 catalyst and raise the temperature to 80 °C, continuing to stir.

-

Monitor the reaction by TLC. The reaction is typically complete in about 4 hours.

-

After cooling, separate the solid product by centrifugation.

-

Evaporate the acetonitrile to obtain the solid this compound product.

Yield: 1.05 g (99%). Purity (HPLC): 99.91%.

Phosgene-Free Synthesis via Reductive Carbonylation

For a safer, phosgene-free alternative, this compound can be synthesized via the catalyzed reductive carbonylation of nitrobenzene. This one-step synthesis proceeds in high yield and selectivity in a mixture of acetic acid and methanol, using a Pd(II)-diphosphine catalyst.

Biological Activities and Applications in Drug Development

This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Plant Growth Regulation (Cytokinin Activity)

This compound is a known cytokinin, a class of plant hormones that promote cell division and growth. It has been identified in coconut milk and, in combination with casein hydrolysate, promotes the transport of photosynthetic products in carrots. It can increase the fresh weight of tobacco plant tissue and the growth of cultured callus tissue.

Enzyme Inhibition

Derivatives of this compound, particularly Schiff bases, have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This makes them promising candidates for the development of new antidiabetic agents. The diarylurea core is recognized for its ability to bind to various biological targets.

Experimental Protocol for α-Glucosidase Inhibition Assay (General Outline):

A study on novel this compound derived Schiff bases evaluated their α-glucosidase inhibitory potential. The compounds exhibited potent inhibition with IC₅₀ values ranging from 2.49–37.16 μM, significantly more potent than the standard drug, acarbose. Kinetic studies of the most potent compounds revealed a competitive mode of inhibition.

Certain this compound appended aryl pyridine derivatives have been identified as potent dual inhibitors of c-MET and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression and angiogenesis. In vivo studies with these compounds have demonstrated a reduction in tumor mass and volume in breast cancer models.

Antiviral Activity

Derivatives of this compound have been identified as a new class of endocytosis inhibitors with broad-spectrum antiviral activity against SARS-CoV-2 and influenza A virus. These compounds inhibit viral entry into host cells by disrupting clathrin-mediated endocytosis. In vivo studies in mice showed that treatment with these derivatives led to significant recovery and reduced viral load in the lungs.

Diagram 1: General Workflow for Evaluating Antiviral Activity of this compound Derivatives

Caption: Workflow for antiviral drug discovery using this compound derivatives.

Other Applications

Beyond its biological activities, this compound serves as a valuable intermediate in various chemical industries:

-

Polymer Science: It acts as a curing agent in the production of polyurethane foams and as a stabilizer in other polymer formulations.

-

Agrochemicals: It is a key intermediate in the synthesis of herbicides and fungicides.

-

Analytical Chemistry: It is employed as a reagent in various analytical methods.

Signaling Pathways and Molecular Interactions

The diverse biological effects of this compound and its derivatives stem from their interaction with multiple cellular targets.

Diagram 2: Biological Targets and Therapeutic Potential of this compound Derivatives

Caption: Interplay of this compound derivatives with biological targets.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and the wide-ranging biological activities of its derivatives. Its role as a scaffold in the development of new therapeutics for diabetes, cancer, and viral infections is an active area of research. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this compound in their respective fields.

References

An In-depth Technical Guide to the Mechanism of Action of 1,3-Diphenylurea as a Cytokinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenylurea (DPU), a synthetic phenylurea derivative, exhibits cytokinin activity, playing a role in the regulation of plant growth and development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the cytokinin effects of DPU. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's mode of action. This document delves into its interaction with cytokinin receptors, its impact on cytokinin signaling pathways, and its potential role in modulating endogenous cytokinin levels. Quantitative data from various bioassays are presented, alongside detailed experimental protocols and visual representations of the pertinent signaling cascades.

Introduction to this compound as a Cytokinin

This compound is classified as a phenylurea-type cytokinin, a group of synthetic compounds that mimic the effects of natural adenine-type cytokinins in plants.[1] While generally considered to possess lower intrinsic activity compared to more potent phenylurea derivatives like Thidiazuron (TDZ) and Forchlorfenuron (CPPU), DPU serves as a foundational molecule for understanding the structure-activity relationships within this class of plant growth regulators.[2][3] Its ability to promote cell division, stimulate shoot formation, and delay senescence underscores its importance in plant physiology and biotechnology.[4][5]

The mechanism of action for DPU is multifaceted, involving both direct interaction with the cytokinin signaling pathway and potential indirect effects on the plant's endogenous cytokinin pool.

The Dual Mechanism of Action of this compound

The cytokinin-like effects of this compound can be attributed to a dual mechanism of action: direct activation of cytokinin receptors and a potential, albeit less pronounced, indirect role in preserving endogenous cytokinin levels.

Direct Agonist of Cytokinin Receptors

The primary mechanism of action for DPU involves its function as a direct agonist of cytokinin receptors. Phenylurea-type cytokinins, including DPU, are perceived by the same receptor proteins as natural adenine-type cytokinins. In Arabidopsis thaliana, the primary cytokinin receptors are the histidine kinases AHK2, AHK3, and AHK4 (also known as CRE1 or WOL). These receptors possess a Cyclases/Histidine kinases Associated Sensory Extracellular (CHASE) domain, which is the binding site for cytokinins.

Upon binding of DPU to the CHASE domain, the receptor undergoes a conformational change, leading to its autophosphorylation on a conserved histidine residue within its transmitter domain. This initiates a phosphorelay cascade, a hallmark of two-component signaling systems in plants. The phosphate group is transferred sequentially to a histidine phosphotransfer protein (AHP) and then to a nuclear response regulator (ARR). The phosphorylation of Type-B ARRs activates them as transcription factors, which then bind to the promoters of cytokinin-responsive genes, leading to their expression and the subsequent physiological responses. Thidiazuron, a more potent diphenylurea derivative, has been shown to be a strong competitor for the same binding site as natural cytokinins on these receptors, indicating a shared binding pocket.

Indirect Action via Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)

A secondary, indirect mechanism contributing to the cytokinin activity of some diphenylurea derivatives is the inhibition of cytokinin oxidase/dehydrogenase (CKX). CKX is the primary enzyme responsible for the irreversible degradation of cytokinins in plants. By inhibiting CKX, these compounds can increase the half-life of endogenous cytokinins, leading to their accumulation and an amplified cytokinin response.

While potent CKX inhibition is a well-documented characteristic of several DPU derivatives, with some exhibiting IC50 values in the nanomolar range, the direct inhibitory activity of DPU itself is less pronounced. However, this mode of action for the broader class of phenylurea cytokinins is a critical aspect of their overall efficacy.

Induction of Cytokinin Autonomy

An intriguing aspect of DPU's activity is its ability to induce cytokinin autonomy in plant callus cultures. Tissues treated with DPU can subsequently grow on a medium lacking cytokinins. This suggests that DPU may stimulate the endogenous biosynthesis of natural cytokinins, leading to a self-sustaining level of these hormones within the tissue.

Quantitative Data on Phenylurea Cytokinin Activity

The following table summarizes available quantitative data for this compound and related, more potent phenylurea cytokinins to provide a comparative context for their biological activity. Direct quantitative data for this compound is limited in the literature; therefore, data from its derivatives are included to illustrate the potential activity range of this class of compounds.

| Compound | Target | Assay Type | Value | Reference(s) |

| Thidiazuron (TDZ) | AHK4 Receptor | Competitive Binding | Strong Competitor | |

| Thidiazuron (TDZ) | AHK3 Receptor | Competitive Binding | Strong Competitor | |

| DPU Derivatives | Cytokinin Oxidase (CKX) | Inhibition Assay (IC50) | 10⁻⁸ M range | |

| This compound (DPU) | Tobacco Callus Bioassay | Growth Promotion | Active at 1-16 mg/L | |

| Thidiazuron (TDZ) | Soybean Callus Bioassay | Growth Promotion | Active > 5 x 10⁻⁹ M | |

| Thidiazuron (TDZ) | Radish Cotyledon Expansion | Growth Promotion | Active > 4 x 10⁻⁷ M |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of cytokinin activity.

Tobacco Pith Callus Bioassay

This bioassay is a classic method to determine the cytokinin activity of a compound based on its ability to induce cell division and growth in tobacco pith explants.

Materials:

-

Tobacco plants (Nicotiana tabacum)

-

Murashige and Skoog (MS) basal medium

-

Sucrose

-

Agar

-

Auxin (e.g., Indole-3-acetic acid, IAA)

-

Test compound (this compound)

-

Sterile petri dishes, scalpels, and forceps

-

Growth chamber with controlled temperature and light

Procedure:

-

Prepare the Culture Medium: Prepare MS basal medium supplemented with a standard concentration of an auxin (e.g., 2 mg/L IAA) and various concentrations of the test compound (e.g., 0, 0.1, 1, 10, 100 mg/L of DPU). Adjust the pH to 5.7-5.8, add agar, and autoclave. Pour the sterile medium into petri dishes.

-

Explant Preparation: Excise pith tissue from the internodal stem sections of healthy tobacco plants under sterile conditions. Cut the pith into uniform small explants (e.g., 5x5 mm).

-

Inoculation: Place one explant onto the surface of the prepared agar medium in each petri dish.

-

Incubation: Seal the petri dishes and incubate them in a growth chamber at a constant temperature (e.g., 25°C) in the dark.

-

Data Collection: After a defined period (e.g., 3-4 weeks), measure the fresh and dry weight of the resulting callus to quantify the growth response.

-

Analysis: Plot the callus weight against the concentration of the test compound to determine the dose-response relationship and the optimal concentration for growth promotion.

Amaranthus Betacyanin Bioassay

This rapid bioassay is based on the principle that cytokinins induce the synthesis of the red pigment betacyanin in the cotyledons of Amaranthus seedlings.

Materials:

-

Amaranthus caudatus seeds

-

Filter paper

-

Petri dishes

-

Test compound (this compound)

-

Phosphate buffer

-

Spectrophotometer

Procedure:

-

Seed Germination: Germinate Amaranthus seeds on moist filter paper in petri dishes in the dark for 48-72 hours at a constant temperature (e.g., 25°C).

-

Explant Excision: Under a dim green light, excise the cotyledons from the seedlings.

-

Incubation: Float the excised cotyledons in petri dishes containing a phosphate buffer solution with various concentrations of the test compound (e.g., 0, 0.1, 1, 10, 100 µM of DPU).

-

Incubation Conditions: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.

-

Betacyanin Extraction: After incubation, blot the cotyledons dry and extract the betacyanin by homogenizing them in a known volume of distilled water or a suitable buffer. Centrifuge the homogenate to pellet the cell debris.

-

Quantification: Measure the absorbance of the supernatant at a wavelength of approximately 540 nm using a spectrophotometer.

-

Analysis: Correlate the absorbance values with the concentration of the test compound to determine its cytokinin activity.

In Vitro Cytokinin Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to a cytokinin receptor by measuring its ability to compete with a radiolabeled cytokinin for binding to the receptor.

Materials:

-

Cell membranes expressing a specific cytokinin receptor (e.g., AHK3 or AHK4)

-

Radiolabeled cytokinin (e.g., [³H]-trans-Zeatin)

-

Unlabeled test compound (this compound)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the receptor-containing membranes, a fixed concentration of the radiolabeled cytokinin, and varying concentrations of the unlabeled test compound in the binding buffer. Include control tubes with no unlabeled competitor (total binding) and tubes with a large excess of unlabeled cytokinin (non-specific binding).

-

Incubation: Incubate the reaction mixtures on ice or at 4°C for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum filtration manifold. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the proposed mechanism of action for this compound.

Canonical Cytokinin Signaling Pathway

Proposed Dual Mechanism of Action for this compound

Conclusion

This compound acts as a cytokinin through a multifaceted mechanism. Its primary mode of action is the direct binding to and activation of cytokinin receptors, initiating the canonical phosphorelay signaling cascade. Additionally, as a member of the phenylurea class, it has the potential to indirectly enhance cytokinin responses by inhibiting the degradation of endogenous cytokinins, a property more pronounced in its derivatives. The ability of DPU to induce cytokinin autonomy in tissue culture further suggests a role in promoting the biosynthesis of natural cytokinins. This comprehensive understanding of DPU's mechanism of action is crucial for its application in agricultural biotechnology and provides a valuable framework for the design and development of novel plant growth regulators.

References

- 1. Characterization, Preparation, and Promotion of Plant Growth of this compound/β-Cyclodextrin Derivatives Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Induction and Culture of Tobacco Callus - Lifeasible [lifeasible.com]

- 4. Analysis of Variability in the Amaranthus Bioassay for Cytokinins: Effects of Water Stress on Benzyladenine- and Fusicoccin-dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Biological Role of 1,3-Diphenylurea in Plant Development: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenylurea (DPU), a synthetic aromatic urea compound, plays a significant, multifaceted role in plant growth and development. Initially identified as a cytokinin-like substance in coconut milk, DPU exhibits a range of physiological effects, including the promotion of cell division, callus induction, shoot proliferation, and the inhibition of root formation. Its mechanism of action is primarily attributed to its function as a cytokinin agonist and its ability to inhibit cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin degradation. This dual activity effectively increases the endogenous pool of active cytokinins, thereby modulating various developmental processes. This technical guide provides a comprehensive overview of the biological functions of DPU in plants, detailing its effects on key developmental processes, outlining relevant experimental protocols, and illustrating its interaction with the cytokinin signaling pathway.

Introduction

This compound is a synthetic compound that belongs to the phenylurea group of cytokinins.[1] Unlike the adenine-type cytokinins (e.g., zeatin, kinetin), DPU possesses a distinct chemical structure but elicits similar physiological responses in plants. First isolated from coconut milk, a common supplement in plant tissue culture media, DPU's cytokinin activity has been documented in various plant species.[1] While its intrinsic cytokinin activity is considered relatively weak compared to other synthetic cytokinins like Thidiazuron (TDZ), its role is amplified by its ability to inhibit cytokinin oxidase/dehydrogenase (CKX) enzymes.[2] This inhibition protects endogenous cytokinins from degradation, leading to their accumulation and enhanced signaling.

Physiological and Developmental Effects of this compound

The application of this compound to plants and plant tissues elicits a range of developmental responses characteristic of cytokinins. These effects are concentration-dependent and can vary among plant species and tissue types.

Promotion of Cell Division and Callus Growth

DPU, like other cytokinins, stimulates cell division and proliferation, leading to the formation of callus, an undifferentiated mass of cells. This property is widely exploited in plant tissue culture for micropropagation and genetic transformation.

Table 1: Effect of Diphenylurea Derivatives on Callus Induction and Somatic Embryogenesis in Citrus Species

| Compound | Concentration (µM) | Citrus myrtifolia (% Embryogenic Explants) | Citrus madurensis (% Embryogenic Explants) | Citrus limon (% Embryogenic Explants) |

| PBU | 3 | 75% | 60% | 44% |

| 6 | 85% | 70% | 55% | |

| 12 | 80% | 75% | 60% | |

| 2,3-MDPU | 3 | 0% | 40% | 35% |

| 6 | 0% | 55% | 45% | |

| 12 | 0% | 68% | 68% | |

| 3,4-MDPU | 3 | 0% | 35% | 30% |

| 6 | 0% | 50% | 40% | |

| 12 | 0% | 68% | 65% |

Data adapted from a study on the effects of three diphenylurea derivatives (PBU, 2,3-MDPU, and 3,4-MDPU) on somatic embryogenesis in three Citrus species.[3]

Stimulation of Shoot Multiplication

In micropropagation, DPU and its derivatives are used to enhance the proliferation of axillary and adventitious shoots from explants. This effect is crucial for the rapid clonal propagation of desirable plant varieties.

Table 2: Effect of Phenylurea Derivatives on Shoot Multiplication in Carnation (Dianthus caryophyllus)

| Treatment | Number of Shoots per Explant | Fresh Weight (g) | Dry Weight (g) |

| Control | 1.05 | 0.175 | 0.021 |

| NAA (0.5 µM) | 1.53 | 0.234 | 0.028 |

| BAP (0.4 µM) + NAA (0.5 µM) | - | 0.312 | 0.042 |

| 4-PU-30 (4 µM) + NAA (0.5 µM) | - | 1.003 | 0.058 |

| Thidiazuron (0.4 µM) + NAA (0.5 µM) | >6 times increase vs BAP | 1.036 | 0.051 |

Data adapted from a study on the effects of different cytokinin-active phenylurea derivatives on in vitro cultured carnation. While this study did not use this compound directly, it provides valuable comparative data on the efficacy of related compounds.[4]

Inhibition of Root Formation

A characteristic effect of cytokinins is the inhibition of adventitious root formation. DPU, by increasing the overall cytokinin activity, can suppress rooting in plant cuttings and in vitro cultures. This effect is often dose-dependent, with higher concentrations leading to stronger inhibition.

Table 3: Effect of this compound (DPU) on Stem Thickness of Broccoli Sprouts

| Treatment | Stem Thickness (mm) |

| Control (Distilled Water) | ~2.1 |

| Intact DPU | ~2.3 |

| 3DGM (βCD/DPU = 2/1) | ~2.5 |

| 3DGM (HP-βCD/DPU = 2/1) | ~2.6 |

Data adapted from a study on the plant growth-promoting activities of DPU and its inclusion complexes with cyclodextrins (CDs) on broccoli sprouts. 3DGM refers to a three-dimensional ground mixture.

Mechanism of Action: Interaction with the Cytokinin Signaling Pathway

The biological effects of this compound are mediated through its interaction with the cytokinin signaling pathway. This pathway is a multi-step phosphorelay system analogous to the two-component systems found in bacteria.

Cytokinin Perception and Signal Transduction

Cytokinins are perceived by transmembrane histidine kinase receptors located in the endoplasmic reticulum. In Arabidopsis, these receptors are encoded by the AHK2, AHK3, and AHK4/CRE1 genes. Upon cytokinin binding, the receptors autophosphorylate a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. Subsequently, the phosphate is relayed to a group of shuttle proteins called Arabidopsis Histidine Phosphotransfer Proteins (AHPs) in the cytoplasm. Phosphorylated AHPs translocate to the nucleus and transfer the phosphate group to nuclear response regulators (ARRs).

There are two main types of ARRs: Type-B ARRs and Type-A ARRs. Type-B ARRs are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARR genes. Type-A ARRs, in turn, act as negative regulators of the cytokinin signaling pathway, creating a feedback loop.

Dual Role of this compound

This compound influences this pathway in two primary ways:

-

Direct Receptor Activation: Although considered a weak agonist, DPU can directly bind to and activate cytokinin receptors, initiating the phosphorelay cascade. Phenylurea-type cytokinins have been shown to bind to the same receptor site as adenine-derived cytokinins.

-

Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX): DPU and its derivatives can act as competitive inhibitors of CKX enzymes. These enzymes irreversibly degrade cytokinins, thereby controlling their endogenous levels. By inhibiting CKX, DPU prevents the breakdown of naturally occurring cytokinins, leading to their accumulation and a more sustained cytokinin response.

Signaling Pathway Diagram

Caption: Cytokinin signaling pathway and points of this compound interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution

Due to its low solubility in water, a stock solution of DPU is typically prepared in an organic solvent and then diluted to the desired concentration in the culture medium.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO) or 1N NaOH

-

Sterile distilled water

-

Sterile volumetric flask

-

Sterile filter (0.22 µm)

Procedure:

-

Weigh the desired amount of this compound powder. For a 1 mg/mL stock solution, weigh 100 mg of DPU.

-

Transfer the powder to a sterile volumetric flask.

-

Add a small amount of DMSO or 1N NaOH to dissolve the DPU powder completely.

-

Bring the solution to the final volume with sterile distilled water. For a 100 mL stock solution, add sterile distilled water to the 100 mL mark.

-

Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.

-

Store the stock solution at 4°C in the dark.

Tobacco Callus Induction Bioassay

This bioassay is a classic method to assess the cytokinin activity of a compound.

Materials:

-

Young, healthy tobacco (Nicotiana tabacum) leaves

-

70% (v/v) ethanol

-

10% (v/v) commercial bleach solution with a few drops of Tween-20

-

Sterile distilled water

-

Murashige and Skoog (MS) basal medium

-

Sucrose (30 g/L)

-

Agar (8 g/L)

-

1-Naphthaleneacetic acid (NAA)

-

This compound (DPU) stock solution

-

Sterile petri dishes, forceps, and scalpels

Procedure:

-

Explant Preparation:

-

Excise young, fully expanded leaves from a healthy tobacco plant.

-

Surface sterilize the leaves by rinsing with tap water, followed by a 30-second dip in 70% ethanol.

-

Immerse the leaves in a 10% bleach solution with Tween-20 for 10-15 minutes with gentle agitation.

-

Rinse the leaves 3-4 times with sterile distilled water in a laminar flow hood.

-

Cut the sterilized leaves into small explants (approximately 1 cm²).

-

-

Media Preparation:

-

Prepare MS basal medium supplemented with 30 g/L sucrose and NAA at a concentration that promotes callus growth in the presence of a cytokinin (e.g., 2 mg/L).

-

Divide the medium into aliquots and add different concentrations of DPU (e.g., 0, 0.1, 1, 5, 10 mg/L) from the stock solution.

-

Adjust the pH of the media to 5.8 before adding agar.

-

Autoclave the media at 121°C for 20 minutes.

-

Pour the sterile media into sterile petri dishes.

-

-

Inoculation and Incubation:

-

Aseptically place one leaf explant onto the surface of the solidified medium in each petri dish.

-

Seal the petri dishes with parafilm.

-

Incubate the cultures in the dark or under a 16-hour photoperiod at 25 ± 2°C.

-

-

Data Collection:

-

After 4-6 weeks, record the percentage of explants forming callus and the fresh and dry weight of the callus.

-

Mung Bean Adventitious Rooting Bioassay

This bioassay is used to evaluate the effect of compounds on root formation.

Materials:

-

Mung bean (Vigna radiata) seeds

-

Vermiculite or filter paper

-

Distilled water

-

This compound (DPU) stock solution

-

Test tubes or vials

-

Growth chamber or incubator

Procedure:

-

Seedling Preparation:

-

Germinate mung bean seeds in the dark for 7-10 days in moist vermiculite or on filter paper.

-

Select uniform seedlings and excise the cuttings by making a cut below the cotyledons, leaving the epicotyl, primary leaves, and apical bud.

-

-

Treatment Application:

-

Prepare a series of DPU solutions at different concentrations (e.g., 0, 1, 5, 10, 20 µM) in distilled water or a basal salt solution.

-

Place a group of cuttings (e.g., 5-10) in each test tube or vial containing the respective DPU solution.

-

-

Incubation and Data Collection:

-

Incubate the cuttings under controlled conditions (e.g., 25°C, 16-hour photoperiod) for 5-7 days.

-

After the incubation period, count the number of adventitious roots formed on each cutting.

-

Determination of Chlorophyll Content

The chlorophyll content of plant tissues can be quantified spectrophotometrically.

Materials:

-

Fresh plant tissue (e.g., leaves)

-

80% (v/v) acetone

-

Spectrophotometer

-

Mortar and pestle

-

Centrifuge

Procedure:

-

Extraction:

-

Weigh a known amount of fresh plant tissue (e.g., 0.1 g).

-

Grind the tissue in a mortar and pestle with a small volume of 80% acetone until it becomes colorless.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes.

-

Collect the supernatant and make up the final volume to a known amount (e.g., 10 mL) with 80% acetone.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

-

-

Calculation:

-

Calculate the total chlorophyll content using the following formula (Arnon, 1949): Total Chlorophyll (mg/g fresh weight) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W) Where: A = absorbance at the respective wavelength V = final volume of the chlorophyll extract (mL) W = fresh weight of the tissue (g)

-

Determination of Total Soluble Protein Content (Bradford Assay)

The Bradford assay is a rapid and sensitive method for the quantification of total protein.

Materials:

-

Fresh plant tissue

-

Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Bradford reagent (Coomassie Brilliant Blue G-250)

-

Bovine Serum Albumin (BSA) for standard curve

-

Spectrophotometer

Procedure:

-

Protein Extraction:

-

Homogenize a known weight of fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins.

-

-

Bradford Assay:

-

Prepare a standard curve using known concentrations of BSA.

-

Add a small aliquot of the plant extract and the BSA standards to separate tubes.

-

Add the Bradford reagent to each tube and incubate at room temperature for 5-10 minutes.

-

Measure the absorbance at 595 nm using a spectrophotometer.

-

-

Calculation:

-

Determine the protein concentration in the plant extract by comparing its absorbance to the standard curve.

-

Experimental Workflows and Logical Relationships

Caption: General experimental workflow for studying DPU effects in plant tissue culture.

Conclusion

This compound is a valuable tool in plant science research and biotechnology. Its cytokinin-like activity, coupled with its ability to inhibit cytokinin degradation, makes it an effective modulator of plant growth and development. Understanding its mechanism of action and having access to detailed experimental protocols is crucial for its effective application in areas such as micropropagation, callus culture, and studies on plant hormone signaling. The information provided in this technical guide serves as a comprehensive resource for researchers and professionals working in these fields. Further research is warranted to explore the full potential of DPU and its derivatives in agriculture and drug development, particularly in the context of crop improvement and the discovery of novel bioactive compounds.

References

An In-depth Technical Guide to the Thermal Decomposition of 1,3-Diphenylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 1,3-diphenylurea (DPU). It details the primary and secondary decomposition pathways, presents quantitative data from experimental studies, outlines detailed experimental and analytical protocols, and provides visualizations of the core processes. This document is intended to be a valuable resource for researchers and professionals working with this compound in various applications, including as a polyurethane model compound and in drug development.

Introduction

This compound, a symmetrical aromatic urea, is a stable, colorless solid at ambient temperature. Its thermal behavior is of significant interest, particularly in the context of polyurethane recycling, where urea linkages are cleaved to recover valuable monomers. Understanding the decomposition mechanism, products, and kinetics is crucial for designing and optimizing high-temperature processes.

The primary thermal decomposition pathway of this compound involves the reversible cleavage of a C-N bond to yield phenyl isocyanate and aniline. This reaction typically occurs at temperatures exceeding 350°C. At these elevated temperatures, secondary reactions can also take place, leading to the formation of byproducts such as biuret derivatives.

Thermal Decomposition Pathways

The thermal decomposition of this compound primarily proceeds through a retro-addition reaction, yielding phenyl isocyanate and aniline. This is the dominant and desired reaction in many industrial applications. However, the highly reactive phenyl isocyanate can undergo further reactions, particularly in the presence of unreacted this compound.

Primary Decomposition Pathway:

-

Reaction: this compound decomposes into Phenyl Isocyanate and Aniline.

-

Conditions: This reaction is favored at temperatures between 350°C and 450°C.[1]

-

Significance: This pathway is central to the chemical recycling of polyurethanes, as it regenerates the isocyanate monomer.

Secondary Decomposition Pathway:

-

Reaction: Phenyl isocyanate can react with an unconverted this compound molecule.

-

Product: This reaction forms a trimeric compound containing a biuret linkage.[1]

-

Significance: This secondary reaction can reduce the yield of the desired phenyl isocyanate and introduce impurities into the product stream.

Below is a diagram illustrating the primary and secondary thermal decomposition pathways of this compound.

Quantitative Decomposition Data

The thermal decomposition of this compound has been studied in a continuous flow reactor system. The following tables summarize the key quantitative data obtained from these experiments, which were conducted with a 1 wt.% solution of this compound in gamma-valerolactone (GVL).[1]

| Temperature (°C) | This compound Conversion (%) | Phenyl Isocyanate Yield (%) | Aniline Yield (%) | Mole Balance (%) |

| 350 | 70 | 60 | 68 | 94 |

| 400 | 85 | 80 | 83 | 96 |

| 450 | 90 | 88 | 97 | 95 |

Table 1: Conversion, Yields, and Mole Balance at Different Temperatures.[1]

| Temperature (°C) | Selectivity to Phenyl Isocyanate (%) | Selectivity to Aniline (%) |

| 350 | ~100 | ~100 |

| 400 | ~100 | ~100 |

| 450 | ~100 | ~100 |

Table 2: Selectivity of the Decomposition Reaction.[1]

Experimental Protocols

This section provides detailed methodologies for the thermal decomposition of this compound in a continuous flow reactor and the subsequent analysis of the products.

Thermal Decomposition in a Continuous Flow Reactor

This protocol is adapted from the work of Zamani et al. (2023).

Objective: To thermally decompose this compound into phenyl isocyanate and aniline in a continuous flow system.

Materials and Equipment:

-

This compound (DPU)

-

Gamma-valerolactone (GVL), as solvent

-

Continuous flow reactor unit (e.g., a pump, a heated reactor tube, and a sample collection point)

-

Heating element and oven capable of reaching 450°C

-

Syringes for sample extraction

-

Derivatization agent: 1-(2-pyridyl)piperazine (PP) in dimethyl sulfoxide (DMSO)

-

Internal standard: 1,2-dichlorobenzene

Procedure:

-

Feedstock Preparation: Prepare a 1 wt.% solution of this compound in gamma-valerolactone (GVL).

-

System Setup:

-

Assemble the continuous flow reactor, ensuring all connections are secure.

-

Set the oven temperature to the desired reaction temperature (e.g., 350°C, 400°C, or 450°C).

-

-

Reaction:

-

Pump the feedstock solution through the heated reactor at a constant flow rate.

-

Allow the system to reach a steady state before collecting samples.

-

-

Sample Collection:

-

Extract samples from the outlet of the reactor using a syringe.

-

-

Sample Stabilization:

-

Immediately after collection, stabilize the reactive phenyl isocyanate by derivatization with a stoichiometric excess of 1-(2-pyridyl)piperazine in DMSO.

-

Add a known amount of 1,2-dichlorobenzene as an internal standard.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and decomposition profile of this compound.

Equipment:

-

Simultaneous Thermal Analyzer (TGA/DSC)

-

Aluminum or alumina crucibles

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into a TGA/DSC crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 60 mL/min).

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Record the sample weight loss as a function of temperature (TGA curve).

-

Record the differential heat flow as a function of temperature (DSC curve). The DSC of this compound shows an endothermic peak at approximately 244°C, corresponding to its melting and the onset of decomposition.

-

Product Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on the methods described by Zamani et al. (2023) and provides a detailed procedure for the quantitative analysis of this compound and its primary decomposition products.

Objective: To quantify the concentrations of this compound, phenyl isocyanate (as its derivative), and aniline in the reaction mixture.

Equipment and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., Inertsil ODS-3, 5 µm, 4.6 x 150 mm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Sample vials and filters (0.2 µm)

Procedure:

-

Sample Preparation:

-

Filter the derivatized reaction mixture through a 0.2 µm filter.

-

Dilute the filtered sample with a 1:1 (v/v) mixture of water and acetonitrile.

-

-

Chromatographic Conditions:

-

Column: Inertsil ODS-3 (5 µm, 4.6 x 150 mm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 1 mL/min.

-

Injection Volume: 30 µL.

-

Column Temperature: 40°C.